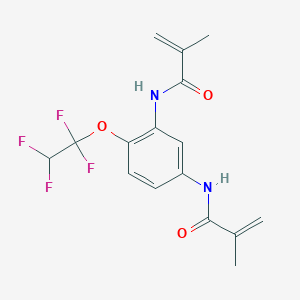
Benzene, 1,3-bis(2-methyl-1-oxo-2-propenylamino)-4-(1,1,2,2-tetrafluoroethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHYL-N-[3-(2-METHYLPROP-2-ENAMIDO)-4-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]PROP-2-ENAMIDE is a complex organic compound characterized by its unique structure, which includes a tetrafluoroethoxy group and multiple enamide functionalities
Preparation Methods
The synthesis of 2-METHYL-N-[3-(2-METHYLPROP-2-ENAMIDO)-4-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]PROP-2-ENAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core phenyl structure, followed by the introduction of the tetrafluoroethoxy group and the enamide functionalities. Common reagents used in these reactions include methyl acrylate, tetrafluoroethanol, and various catalysts to facilitate the reaction conditions. Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The presence of multiple double bonds makes it susceptible to oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce the enamide groups.
Substitution: The tetrafluoroethoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms under specific conditions. The major products formed from these reactions depend on the specific reagents and conditions used, but they often involve modifications to the enamide and tetrafluoroethoxy groups.
Scientific Research Applications
2-METHYL-N-[3-(2-METHYLPROP-2-ENAMIDO)-4-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]PROP-2-ENAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein binding.
Industry: Used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The tetrafluoroethoxy group enhances its binding affinity to these targets, while the enamide functionalities allow it to participate in various biochemical reactions. The pathways involved often include inhibition of specific enzymes or modulation of receptor activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Compared to other similar compounds, 2-METHYL-N-[3-(2-METHYLPROP-2-ENAMIDO)-4-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]PROP-2-ENAMIDE is unique due to its combination of tetrafluoroethoxy and enamide groups. Similar compounds include:
N-(2-Hydroxypropyl)-2-methyl-prop-2-enamide: Lacks the tetrafluoroethoxy group, resulting in different chemical properties.
2-methyl-3-(N-methylprop-2-enamido)propanoic acid: Contains a carboxylic acid group instead of the tetrafluoroethoxy group, leading to different reactivity and applications.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C16H16F4N2O3 |
|---|---|
Molecular Weight |
360.30 g/mol |
IUPAC Name |
2-methyl-N-[3-(2-methylprop-2-enoylamino)-4-(1,1,2,2-tetrafluoroethoxy)phenyl]prop-2-enamide |
InChI |
InChI=1S/C16H16F4N2O3/c1-8(2)13(23)21-10-5-6-12(25-16(19,20)15(17)18)11(7-10)22-14(24)9(3)4/h5-7,15H,1,3H2,2,4H3,(H,21,23)(H,22,24) |
InChI Key |
NTBIJIRLFRQDKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)NC1=CC(=C(C=C1)OC(C(F)F)(F)F)NC(=O)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















